molecular formula C13H15FO3 B1445088 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1380300-75-3

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B1445088
CAS No.: 1380300-75-3
M. Wt: 238.25 g/mol
InChI Key: RXNSIWMZXKBHEH-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C13H15FO3 and a molecular weight of 238.25 g/mol This compound features a fluorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or halohydrins.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

    4-[(3-Methylphenyl)methyl]oxane-4-carboxylic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSIWMZXKBHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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